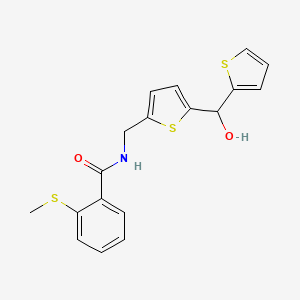

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide

Description

N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide is a structurally complex benzamide derivative featuring dual thiophene moieties. One thiophene ring is substituted with a hydroxymethyl group, while the other is linked via a methyl group to a benzamide scaffold bearing a methylthio (-SMe) substituent at the ortho position. Although direct references to this compound are absent in the provided evidence, its structural analogs—particularly those with thiophene, benzamide, and sulfur-containing groups—exhibit diverse biological activities, including antibacterial, antiviral, and antiparasitic properties . For example, nitazoxanide (a benzamide derivative with a nitro-thiazole group) demonstrates broad-spectrum antiparasitic activity , while methylthio-substituted quinolones show enhanced antibacterial potency . The hydroxymethyl group in the target compound may improve aqueous solubility, whereas the methylthio moiety could enhance lipophilicity and membrane permeability, influencing pharmacokinetic behavior .

Properties

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S3/c1-22-14-6-3-2-5-13(14)18(21)19-11-12-8-9-16(24-12)17(20)15-7-4-10-23-15/h2-10,17,20H,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDULGBNALOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene intermediates, followed by the introduction of the hydroxy and methylthio groups. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the thiophene rings or the benzamide core.

Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been studied for their ability to inhibit specific kinases involved in cancer progression. A notable study demonstrated that certain benzamide derivatives showed moderate to high potency against RET kinase, which is implicated in various cancers, including thyroid cancer .

1.2 Antiviral Properties

The compound’s structure suggests potential antiviral activity. Studies have shown that N-Heterocycles, which include thiophene derivatives, can act as effective antiviral agents by inhibiting viral replication mechanisms. For example, certain thiophene-based compounds have been documented to inhibit HCV NS5B RNA polymerase, an essential enzyme for viral replication . This positions this compound as a candidate for further investigation in antiviral drug development.

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research into the use of thiophene-based compounds in organic semiconductors has shown promise for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of functional groups like hydroxymethyl can enhance the solubility and film-forming properties of these materials, leading to improved device performance.

2.2 Conductive Polymers

this compound can serve as a building block for synthesizing conductive polymers. These materials are critical in developing flexible electronics and sensors due to their tunable electrical properties. The presence of thiophene units contributes to the conductivity and stability of the resulting polymers.

Case Studies

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings and benzamide core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

Thiophene-Benzamide Derivatives

Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100) () share the thiophene-benzamide core but differ in substituents.

Methylthio-Substituted Compounds

The methylthio group (-SMe) in the target compound is structurally analogous to derivatives like N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones (). These quinolones exhibit potent antibacterial activity, attributed to the methylthio group’s electron-donating effects and enhanced lipophilicity .

Hydroxymethyl-Thiophene Derivatives

The hydroxymethyl (-CH₂OH) substituent is comparable to 4-(5-formylthiophen-2-yl)-N-methyl-benzamide (34) (). The hydroxymethyl group in the target compound may increase solubility and serve as a site for hydrogen bonding or metabolic conjugation .

Comparative Physicochemical Properties

Key Observations :

Antibacterial Activity

Methylthio-substituted quinolones () inhibit bacterial DNA gyrase, with -SMe enhancing membrane penetration. The target compound’s dual thiophene system may similarly disrupt bacterial enzymes but requires validation .

Antiviral Potential

Benzamide derivatives like 2-amino-N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide () show antiviral activity, with substituent position (e.g., nitro at ortho vs. para) critically affecting potency. The target’s hydroxymethyl group may modulate binding to viral proteases .

Metabolic Stability

Hydroxymethyl groups are prone to oxidation, which could reduce the target compound’s half-life compared to methylthio- or chloro-substituted analogs .

Biological Activity

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-(methylthio)benzamide is a complex organic compound characterized by its thiophene core structure, which is known for its stability and electronic properties. This compound is of significant interest in pharmaceutical research due to its potential biological activities, particularly in antiviral and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H15NO2S3 |

| Molecular Weight | 345.52 g/mol |

| CAS Number | 1421452-14-3 |

The compound features multiple thiophene rings, which contribute to its unique reactivity and potential applications in medicinal chemistry.

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including compounds similar to this compound. For instance, research indicates that certain thiophene-based compounds exhibit significant activity against various viruses, including the hepatitis C virus (HCV). The mechanism of action often involves inhibition of viral polymerases or other key enzymes necessary for viral replication .

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer properties. For example, compounds containing benzamide moieties have shown promise in inhibiting cancer cell growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. A study demonstrated that benzamide derivatives could effectively inhibit the growth of multiple cancer cell lines, suggesting that this compound may also possess similar properties .

Case Studies

- Antiviral Efficacy : A study evaluating a series of thiophene-based compounds found that one derivative exhibited an EC50 value of 3.4 μM against HCV, indicating a strong antiviral effect. This suggests that structural modifications similar to those in this compound could enhance antiviral efficacy .

- Anticancer Mechanisms : In vitro studies on benzamide derivatives indicated that certain compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of thiophene rings may enhance these effects due to their electron-donating properties, which can stabilize reactive intermediates involved in cell signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.